
PC Biotine-PEG3-Alkyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PC Biotin-PEG3-Alkyne is a cleavable 3 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reagent contains a biotin moiety linked to an alkyne group through a spacer arm containing a photocleavable moiety .
Synthesis Analysis
PC Biotin-PEG3-Alkyne is useful for introducing a biotin moiety to azide-containing biomolecules using Cu (I)-catalyzed Click Chemistry . The PEG spacer provides better solubility to the labeled molecules in aqueous media .Molecular Structure Analysis
The empirical formula of PC Biotin-PEG3-Alkyne is C35H52N6O12S . Its molecular weight is 780.89 .Chemical Reactions Analysis
PC Biotin-PEG3-Alkyne contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical And Chemical Properties Analysis
PC Biotin-PEG3-Alkyne is a liquid . It is stored at a temperature of -20°C .Applications De Recherche Scientifique
Capture et libération de biomolécules
PC Biotine-PEG3-Alkyne est une sonde de biotine photoclivable réactive aux azides qui permet une libération sans réactif des biomolécules capturées de la streptavidine {svg_1}. Cela signifie qu'elle peut être utilisée pour capturer des biomolécules spécifiques dans un mélange complexe, puis les libérer si nécessaire, ce qui est utile dans diverses analyses biochimiques {svg_2}.
Chimie Click
This compound est un réactif de chimie click, il contient un groupe Alkyne et peut subir une cycloaddition azide-alcyne catalysée par le cuivre (CuAAc) avec des molécules contenant des groupes Azide {svg_3} {svg_4}. Cela en fait un outil polyvalent dans le domaine de la bioconjugaison, où il peut être utilisé pour attacher divers groupes fonctionnels aux biomolécules {svg_5} {svg_6}.
Amélioration de la solubilité
L'espaceur PEG dans this compound offre une meilleure solubilité aux molécules marquées dans les milieux aqueux {svg_7}. Cela peut être particulièrement utile en recherche biologique où le maintien de la solubilité des biomolécules est souvent un défi {svg_8}.
Photolibération des biomolécules
Les biomolécules capturées peuvent être efficacement photolibérées à l'aide d'une lampe à basse intensité proche de l'UV (par exemple, lampe de 365 nm à 1-5 mW/cm2) {svg_9} {svg_10}. Cette fonctionnalité permet la libération contrôlée des biomolécules, ce qui peut être utile pour étudier les processus biologiques dynamiques {svg_11} {svg_12}.
Synthèse des conjugués anticorps-médicaments (ADC)
This compound est un lieur ADC PEG à 3 unités clivable utilisé dans la synthèse des conjugués anticorps-médicaments (ADC) {svg_13}. Les ADC sont une classe de thérapeutiques qui délivrent un médicament cytotoxique spécifiquement aux cellules cancéreuses via un anticorps, et le lieur joue un rôle crucial dans la stabilité et l'efficacité de l'ADC {svg_14}.
Bio-imagerie
La partie biotine de this compound peut se lier à la streptavidine, qui est souvent utilisée dans les applications de bio-imagerie. Par conséquent, this compound pourrait potentiellement être utilisé pour marquer et visualiser des biomolécules spécifiques dans les cellules ou les tissus {svg_15}.
Ce ne sont là que quelques-unes des nombreuses applications potentielles de this compound dans la recherche scientifique. C'est un outil polyvalent qui peut être utilisé dans un large éventail de contextes, de la biochimie de base au développement thérapeutique avancé {svg_16} {svg_17} {svg_18}.
Mécanisme D'action
Target of Action
PC Biotin-PEG3-Alkyne is primarily used in the synthesis of antibody-drug conjugates (ADCs) . Its primary targets are biomolecules that contain azide groups .
Mode of Action
PC Biotin-PEG3-Alkyne contains an alkyne group, which can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups . This reaction allows the compound to bind to its targets. The compound also contains a biotin moiety, which can be used to label the target biomolecules .
Biochemical Pathways
The primary biochemical pathway involved in the action of PC Biotin-PEG3-Alkyne is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This reaction allows the compound to bind to azide-containing biomolecules, enabling the synthesis of ADCs .
Pharmacokinetics
The compound contains a cleavable 3 unit peg linker, which is known to improve the solubility of the labeled molecules in aqueous media . This could potentially enhance the bioavailability of the compound.
Result of Action
The result of the action of PC Biotin-PEG3-Alkyne is the formation of antibody-drug conjugates (ADCs) . These ADCs can be used in various biomedical applications, including targeted drug delivery .
Action Environment
The action of PC Biotin-PEG3-Alkyne can be influenced by various environmental factors. For instance, the efficiency of the photocleavable release of the captured biomolecules can be affected by the intensity and wavelength of the light used . Additionally, the solubility of the compound in aqueous media can influence its efficacy .
Safety and Hazards
Orientations Futures
PC Biotin-PEG3-Alkyne has a wide range of applications in the biomedical field . By covalently binding biotin to proteins or biomaterials, it can be used for their localization, tracking, and detection . Furthermore, biotin can also be part of a drug delivery system, used to deliver drugs to specific cells or tissues .
Analyse Biochimique
Biochemical Properties
PC Biotin-PEG3-Alkyne plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The Alkyne group in PC Biotin-PEG3-Alkyne can react with Azide groups in biomolecules through a copper-catalyzed azide-alkyne cycloaddition (CuAAc) reaction . This interaction allows the formation of a stable triazole ring, which is resistant to changes in pH, temperature, and other environmental conditions .
Cellular Effects
PC Biotin-PEG3-Alkyne has notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The Alkyne group in PC Biotin-PEG3-Alkyne can bind to Azide-tagged biomolecules within the cell, allowing for the visualization and tracking of these molecules .
Molecular Mechanism
The molecular mechanism of action of PC Biotin-PEG3-Alkyne involves its interaction with Azide-tagged biomolecules. The Alkyne group in PC Biotin-PEG3-Alkyne reacts with the Azide group in these biomolecules through a CuAAc reaction . This reaction results in the formation of a stable triazole ring, which can be used for the visualization and tracking of these biomolecules .
Transport and Distribution
PC Biotin-PEG3-Alkyne is transported and distributed within cells and tissues through its interaction with Azide-tagged biomolecules
Propriétés
IUPAC Name |
1-[4-[4-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutoxy]-5-methoxy-2-nitrophenyl]ethyl N-prop-2-ynylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H52N6O12S/c1-4-11-38-35(45)53-24(2)25-21-28(48-3)29(22-27(25)41(46)47)52-14-7-10-32(43)37-13-16-50-18-20-51-19-17-49-15-12-36-31(42)9-6-5-8-30-33-26(23-54-30)39-34(44)40-33/h1,21-22,24,26,30,33H,5-20,23H2,2-3H3,(H,36,42)(H,37,43)(H,38,45)(H2,39,40,44)/t24?,26-,30-,33-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHZIAGPIYYJMG-MJUSKHNJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)OC)OC(=O)NCC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)OC)OC(=O)NCC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H52N6O12S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
780.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


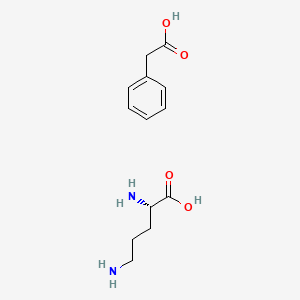
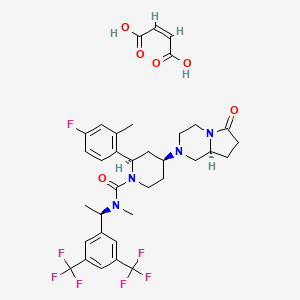
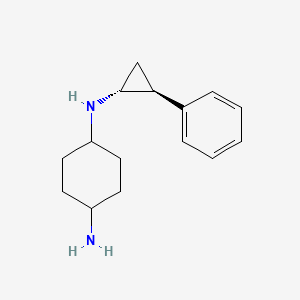
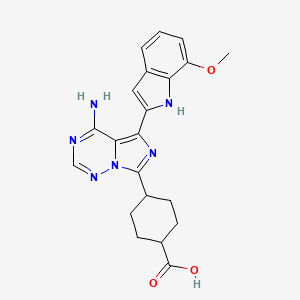


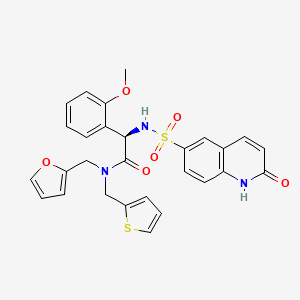

![3-[2-(4-fluorophenyl)ethynyl]-N-[3-(1H-pyrazol-4-yl)propyl]-4-pyridin-4-ylbenzamide](/img/structure/B609787.png)